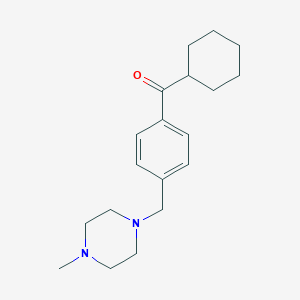

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Description

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898762-65-7) is a benzophenone derivative characterized by a cyclohexyl group attached to a ketone-bearing phenyl ring substituted with a 4-methylpiperazinomethyl moiety. Synthetically, such compounds are often prepared via Friedel-Crafts acylation or catalytic ketone synthesis, as seen in cyclohexyl phenyl ketone derivatives using MnO catalysts .

Properties

IUPAC Name |

cyclohexyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAVQMRTDVCFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643004 | |

| Record name | Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-54-7 | |

| Record name | Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis via Diels-Alder and Friedel-Crafts Reactions

The cyclohexyl phenyl ketone backbone is typically synthesized through a sequence of Diels-Alder addition , hydrogenation , chlorination , and Friedel-Crafts acylation (Fig. 1). This method, detailed in patents, avoids intermediate purification steps, enhancing efficiency:

- Step 1: [2+4] Diels-Alder reaction between 1,3-butadiene and acrylic acid yields 3-cyclohexene-1-carboxylic acid.

- Step 2: Hydrogenation of the cyclohexene derivative produces cyclohexanecarboxylic acid.

- Step 3: Chlorination with reagents like thionyl chloride (SOCl₂) converts the acid to cyclohexanecarbonyl chloride.

- Step 4: Friedel-Crafts acylation with benzene forms the cyclohexyl phenyl ketone core.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent selection and catalyst recovery:

- Solvents: Ethanol or tetrahydrofuran (THF) for solubility and ease of removal.

- Catalysts: Recyclable systems (e.g., immobilized AlCl₃) reduce costs.

- Purification: Recrystallization or chromatography ensures high purity (>99%).

Comparative Analysis of Synthetic Routes

Quality Control and Characterization

- Melting Point: Determined via Mettler-Toledo TA8000 apparatus (5.5–6.5 mg samples, 10°C/min heating).

- Crystallography: Needle-shaped crystals (hygroscopic β-form) vs. compact α-form.

- Purity: Validated by GC/MSD and NMR.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Variation in Cycloalkyl Ring Size

Cycloalkyl phenyl ketones exhibit reactivity and stability differences based on ring size. For example:

- Cyclopentyl phenyl ketone reacts faster with sodium borohydride (relative rate: 0.36 at 0°C) than cyclohexyl phenyl ketone (relative rate: 0.25) due to reduced angular strain in the five-membered ring, facilitating hydride attack at the carbonyl carbon .

- In contrast, cyclopropyl phenyl ketone (relative rate: 0.12) shows slower kinetics due to high ring strain destabilizing the transition state .

| Compound | Ring Size | Relative Reaction Rate (0°C) |

|---|---|---|

| Cyclopropyl phenyl ketone | 3-membered | 0.12 |

| Cyclobutyl phenyl ketone | 4-membered | 0.23 |

| Cyclopentyl phenyl ketone | 5-membered | 0.36 |

| Cyclohexyl phenyl ketone | 6-membered | 0.25 |

The target compound’s cyclohexyl group may confer steric stability but slower reactivity compared to smaller rings.

Substituent Position and Type on the Phenyl Ring

The position and nature of the substituent on the phenyl ring significantly influence physicochemical properties:

- Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898789-43-0) and 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-51-4) demonstrate how meta- vs. para-substitution alters molecular symmetry and dipole moments, impacting solubility .

- Cyclohexyl 4-(piperidinomethyl)phenyl ketone (CAS: 898775-77-4) replaces piperazine with piperidine, reducing basicity (piperidine pKa ~11 vs. piperazine pKa ~9.8), which could affect protonation-dependent bioactivity .

Functional Group Modifications

Additional functional groups introduce variability in applications:

- Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate () introduces an ester group, enabling prodrug strategies for controlled release .

Stability and Reactivity Considerations

- Hydrolysis Sensitivity : Cyclohexyl phenyl ethers undergo hydrolysis rearrangement at 250°C , suggesting that the ketone derivatives may exhibit similar instability under extreme conditions.

- Thermal Stability : The piperazine moiety’s thermal resilience (compared to ethers or sulfides) could improve the target compound’s stability in storage .

Biological Activity

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This compound has been studied for its interactions with various biological targets, including phosphodiesterases (PDEs) and neuropeptide receptors. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are crucial enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. Inhibitors of PDEs have therapeutic potential in treating inflammatory diseases, among other conditions. This compound has been identified as a potent inhibitor of PDE4, an isoform implicated in various inflammatory processes.

Research indicates that certain analogs of phenyl alkyl ketones exhibit submicromolar IC50 values against PDE4, suggesting strong inhibitory activity. For instance, compounds with cyclohexyl and piperazine moieties have shown significant selectivity for PDE4 over other isoforms like PDE7 and PDE9, with selectivity ratios exceeding 2000-fold in some cases .

Neuropeptide Y Receptor Antagonism

Another area of investigation involves the antagonistic effects of this compound on neuropeptide Y (NPY) receptors, specifically the Y5 receptor subtype. NPY plays a significant role in regulating appetite and energy homeostasis. Compounds designed to target these receptors have shown promise in obesity management.

In a study focused on the design of Y5 receptor antagonists, cyclohexyl derivatives exhibited potent activity with K(i) values in the nanomolar range. The modifications introduced at the cyclohexyl ring were essential for enhancing receptor affinity while minimizing off-target effects on cardiac ion channels (hERG) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A detailed SAR analysis reveals that:

- Cyclohexyl Substitution : The presence of a cyclohexyl group significantly enhances potency against PDE4.

- Piperazine Modifications : Alterations to the piperazine moiety can influence both potency and selectivity.

- Phenyl Ketone Backbone : The ketone functionality is critical for maintaining the desired biological activity.

Table 1: Structure-Activity Relationship Data

| Compound Structure | IC50 (nM) | Selectivity Ratio (PDE4/PDE7) |

|---|---|---|

| Cyclohexyl 1 | 26 | >2000 |

| Cyclohexyl 2 | 61 | >1500 |

| Cyclohexyl 3 | 220 | >1000 |

Case Studies

- PDE4 Inhibition Study : A series of cyclohexyl phenyl ketones were synthesized and tested for their inhibitory effects on PDE4. Compound 1 exhibited the highest potency with an IC50 of 26 nM, demonstrating a strong potential for therapeutic applications in inflammatory diseases.

- NPY Y5 Receptor Study : Another investigation focused on the antagonistic properties of cyclohexyl derivatives against NPY Y5 receptors. Compound 20 showed a K(i) value of 3 nM, indicating high affinity and specificity for the receptor while displaying minimal hERG channel inhibition at therapeutic concentrations .

Q & A

Q. What are the common synthetic pathways for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring. A plausible pathway includes:

Friedel-Crafts acylation to introduce the cyclohexyl ketone moiety .

Mannich reaction to install the 4-methylpiperazinomethyl group via formaldehyde and 4-methylpiperazine .

Purification via column chromatography or recrystallization, monitored by HPLC or TLC .

Optimization considerations :

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

- NMR spectroscopy (¹H/¹³C) identifies substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- IR spectroscopy confirms the carbonyl stretch (~1680 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

- Computational modeling (DFT or molecular mechanics) predicts bond angles, torsional strain, and electron density distribution . Example: Cyclohexyl ring strain impacts ketone reactivity .

Advanced Research Questions

Q. What kinetic considerations govern reduction reactions involving this ketone, and how do cycloalkyl substituents affect reaction rates?

Key findings :

-

Cycloalkyl substituents influence hydride attack rates due to steric and electronic effects. For example:

Cycloalkyl Group Relative Rate (0°C) Cyclopropyl 0.12 Cyclohexyl 0.25 -

Mechanistic insight : Cyclohexyl’s chair conformation reduces torsional strain, enhancing reactivity compared to smaller rings .

Methodology : -

Monitor reactions via second-order kinetics using sodium borohydride in ethanol/water .

-

Use stopped-flow spectroscopy for rapid kinetic data .

Q. How does the 4-methylpiperazinomethyl substituent influence biological activity, and what assays evaluate its pharmacological potential?

- Mechanism : The 4-methylpiperazine group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Assays :

- Cytotoxicity screening (e.g., MTT assay on HeLa cells) .

- Enzyme inhibition studies (e.g., DGAT1 inhibition via fluorescence polarization) .

- Molecular docking to predict binding affinities .

Q. How can computational models resolve contradictions in experimental data regarding strain effects in cycloalkyl substituents?

Q. What advanced spectroscopic techniques differentiate stereoisomers or polymorphs of this compound?

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks .

- Solid-state NMR distinguishes polymorphs via ¹³C chemical shift anisotropy .

- VCD (Vibrational Circular Dichroism) identifies enantiomers in chiral derivatives .

Methodological Guidance

Q. How to design experiments to assess the compound’s stability under varying pH and temperature?

Q. What strategies mitigate conflicting results in biological activity assays?

- Standardization :

- Use reference standards (e.g., USP-grade reagents) .

- Validate assays with positive/negative controls (e.g., sodium picosulfate for enzyme inhibition) .

- Data reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., cell line variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.